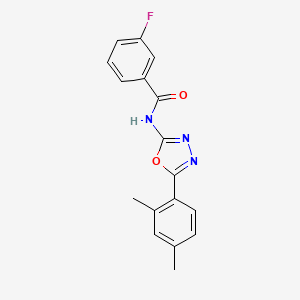
(4-(Dimethylamino)phenyl)(4-(4-fluorophenylcarbonothioyl)piperazin-1-yl)methanethione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound , (4-(Dimethylamino)phenyl)(4-(4-fluorophenylcarbonothioyl)piperazin-1-yl)methanethione, appears to be a complex molecule that may be related to the derivatives synthesized in the studies provided. Although the exact molecule is not directly mentioned in the abstracts, the synthesis methods and structural analyses of similar compounds can offer insights into the potential characteristics of the compound.
Synthesis Analysis
The first paper describes a one-pot Biginelli synthesis of novel dihydropyrimidinone derivatives containing a piperazine or morpholine moiety . The synthesis begins with the formation of enaminones by refluxing a phenyl ethanone with dimethylformamide dimethylacetal (DMF-DMA) without solvent. These enaminones are then reacted with urea and various substituted benzaldehydes in the presence of glacial acetic acid to yield the dihydropyrimidinone derivatives. Although the target compound is not a dihydropyrimidinone, the methods used for synthesizing the piperazine moiety could be relevant.
The second paper outlines an eight-step synthesis of a compound containing a piperidine and imidazole moiety, starting from oxoacetic acid monohydrate . The synthesis involves several steps, including condensation, reductive amination, protection, activation, and coupling reactions, leading to the formation of a complex molecule with a fluorophenyl group. This paper provides a detailed synthetic route that could potentially be adapted for the synthesis of the target compound, considering the presence of a fluorophenyl group in both molecules.
Molecular Structure Analysis
The molecular structure of the target compound would likely be characterized by the presence of a piperazine ring, a dimethylamino group, and a fluorophenyl group linked by a carbonothioyl bridge. The first paper provides information on the three-dimensional structure of an enaminone containing a morpholine moiety, confirmed by single-crystal X-ray crystallography . This technique could be applied to determine the precise molecular structure of the target compound, which is crucial for understanding its chemical behavior and interactions.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds suggest that the target compound could participate in various organic reactions. The presence of a piperazine moiety indicates potential reactivity with electrophiles, while the fluorophenyl group could be involved in nucleophilic aromatic substitution reactions. The carbonothioyl group may also offer unique reactivity, potentially engaging in addition or substitution reactions with suitable reactants.
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound can be inferred from the structures of related compounds. The presence of a dimethylamino group suggests that the compound may exhibit basic properties and could form salts with acids. The fluorophenyl group may contribute to the compound's lipophilicity and could affect its boiling point and solubility in organic solvents. The piperazine ring may influence the compound's melting point and its ability to form crystalline solids, as seen in the first paper where the structure of a related compound was confirmed by X-ray crystallography .
属性
IUPAC Name |
[4-(dimethylamino)phenyl]-[4-(4-fluorobenzenecarbothioyl)piperazin-1-yl]methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3S2/c1-22(2)18-9-5-16(6-10-18)20(26)24-13-11-23(12-14-24)19(25)15-3-7-17(21)8-4-15/h3-10H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULJNKZAYXMMKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Dimethylamino)phenyl)(4-(4-fluorophenylcarbonothioyl)piperazin-1-yl)methanethione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

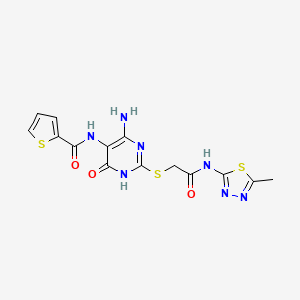

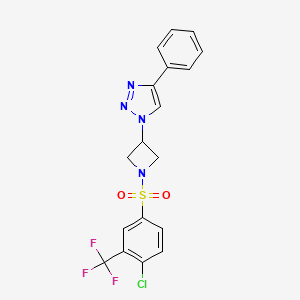
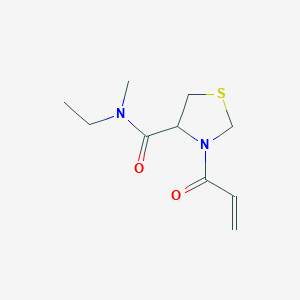
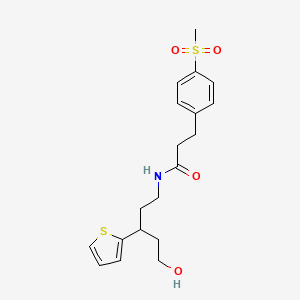
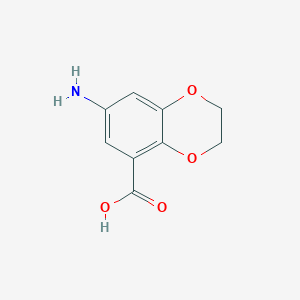
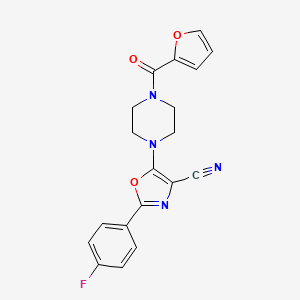
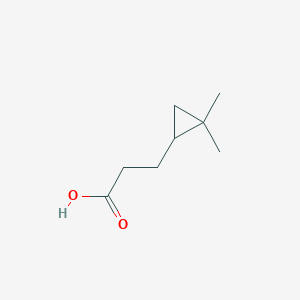
![5-Butyl-8-(2-chlorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B3006039.png)


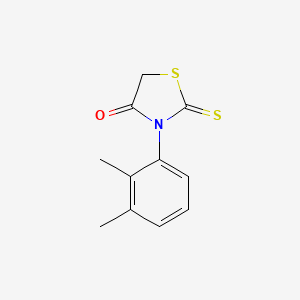
![2-hydroxy-N-(3-isopropoxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B3006045.png)
